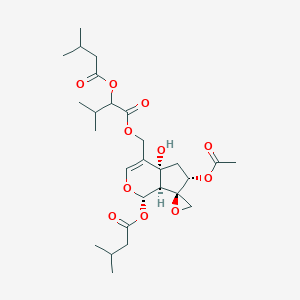
4-methoxy-α-Pyrrolidinobutiophenone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinophenones and butyrophenones are chemical compounds that feature ketone functional groups affixed to the narcotic cathinone. They bear a strong structural relationship with the stimulant α-pyrrolidinopentiophenone (α-PVP; Item No. 9001083) and many have been identified as components of designer drugs. 4-methoxy-α-Pyrrolidinobutiophenone(4-MeOPBP) (hydrochloride) is a pyrovalerone analog that shares structural features with 4-methoxy PVP and 4-methyl-α-pyrrolidinobutiophenone. The biological and toxicological properties of this compound have not been evaluated. This product is intended only for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
One significant aspect of 4-methoxy-α-Pyrrolidinobutiophenone (hydrochloride) research involves its metabolism. In a study, the urinary phase I metabolites of α-pyrrolidinobutiophenone (α-PBP) in humans were explored. Two major phase I metabolic pathways were revealed: reduction of the ketone group and oxidation at the 2″-position of the pyrrolidine ring. The study provided insights into the relationship between the aliphatic side chain length and the metabolic pathways in α-pyrrolidinophenones (Matsuta et al., 2015).
Identification in Human Specimens
Another research focus is the identification of 4-methoxy-α-Pyrrolidinobutiophenone in human specimens. An autopsy case provided an opportunity to analyze the plasma and urine samples of a deceased using LC–TOF-MS, identifying 4′-methoxy-α-pyrrolidinobutiophenone (4-MeOPBP) as a suspected component (Shintani-Ishida et al., 2015).
Designer Drug Analysis
The substance is also a topic in the context of designer drugs. A review focusing on pyrovalerone derivatives, including α-pyrrolidinobutiophenone, discussed their psychostimulant effects, toxic properties, and association with fatal and non-fatal intoxications. The review highlighted the public health threat posed by these compounds (Zawilska & Wojcieszak, 2017).
Forensic Toxicology
Forensic toxicology also utilizes research on this compound. A study developed a MALDI–TOF–MS method for analyzing pyrrolidino cathinones, including α-pyrrolidinobutiophenone. This method offers simplicity and reliability for forensic analysis (Minakata et al., 2013).
Eigenschaften
Molekularformel |
C15H21NO2 · HCl |
|---|---|
Molekulargewicht |
283.8 |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-14(16-10-4-5-11-16)15(17)12-6-8-13(18-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H |
InChI-Schlüssel |
NBEWESBOXOPWLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C(C(N2CCCC2)CC)=O)C=C1.Cl |
Synonyme |
4-MeOPBP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



